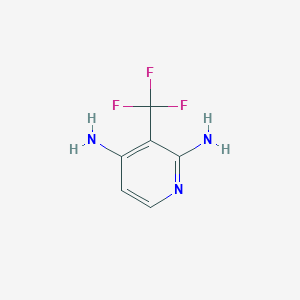

3-(Trifluoromethyl)pyridine-2,4-diamine

Description

Properties

IUPAC Name |

3-(trifluoromethyl)pyridine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-3(10)1-2-12-5(4)11/h1-2H,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVVIEKMOKNGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trifluoromethyl)pyridine-2,4-diamine: Structure, Properties, and Potential Applications

Abstract: This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-(Trifluoromethyl)pyridine-2,4-diamine. As a molecule combining the unique electronic properties of a trifluoromethyl group with the versatile scaffolding of a diaminopyridine, this compound represents a promising, albeit under-documented, building block for drug discovery and materials science. This document synthesizes available data on analogous structures to project the physicochemical characteristics, potential synthetic routes, and likely utility of this compound for researchers, scientists, and drug development professionals.

Introduction: The Scientific Rationale

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] When appended to a pyridine ring, a privileged scaffold in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives often exhibit novel biological activities and improved pharmacokinetic profiles.[1]

This guide focuses on a specific, yet sparsely documented derivative: 3-(Trifluoromethyl)pyridine-2,4-diamine . The presence of two amino groups at the 2 and 4 positions introduces key hydrogen bond donor and acceptor sites, suggesting potential for strong and specific interactions with biological macromolecules. While direct experimental data for this exact molecule is limited in public-domain literature, this paper will extrapolate from closely related and well-characterized analogs to provide a robust predictive profile, thereby offering a valuable resource for researchers interested in exploring its synthetic and therapeutic potential.

Molecular Structure and Chemical Identity

The fundamental structure of 3-(Trifluoromethyl)pyridine-2,4-diamine comprises a pyridine ring substituted with a trifluoromethyl group at the 3-position and amino groups at the 2- and 4-positions.

Caption: Chemical structure of 3-(Trifluoromethyl)pyridine-2,4-diamine.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value | Basis for Estimation & References |

| Molecular Formula | C₆H₆F₃N₃ | Calculated from the chemical structure. |

| Molecular Weight | 177.13 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature | Based on related aminopyridines. |

| Melting Point | 170-190 °C | Extrapolated from 3-(Trifluoromethyl)pyridine-2-thiol (178-183 °C). |

| Boiling Point | >300 °C | Estimated based on the high boiling point of related compounds and strong intermolecular hydrogen bonding. |

| XLogP3 | ~1.5 - 2.0 | Estimated based on the lipophilicity of the trifluoromethyl group and the hydrophilicity of the amino groups. |

| Hydrogen Bond Donors | 2 (from the two NH₂ groups) | Calculated from the structure. |

| Hydrogen Bond Acceptors | 3 (from the pyridine nitrogen and two amino nitrogens) | Calculated from the structure. |

Synthesis and Spectroscopic Characterization

Proposed Synthetic Pathway

A plausible synthetic route to 3-(Trifluoromethyl)pyridine-2,4-diamine would likely involve the sequential amination of a suitable di-substituted trifluoromethylpyridine precursor. A common strategy for the synthesis of diaminopyridines involves the displacement of halide leaving groups with ammonia or an ammonia equivalent.

A potential starting material could be a di-chloro or di-fluoro substituted 3-(trifluoromethyl)pyridine. The synthesis could proceed as follows:

Caption: Proposed synthesis workflow for 3-(Trifluoromethyl)pyridine-2,4-diamine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: A high-pressure autoclave is charged with 2,4-dichloro-3-(trifluoromethyl)pyridine and a solution of ammonia in a suitable solvent (e.g., water or an alcohol).

-

Reaction Conditions: The vessel is sealed and heated to a temperature typically in the range of 150-200°C. The reaction is allowed to proceed for several hours with stirring.

-

Workup: After cooling, the reaction mixture is carefully vented. The solvent is removed under reduced pressure. The crude product is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is dried and concentrated. The resulting solid is purified by column chromatography on silica gel to isolate the desired 3-(Trifluoromethyl)pyridine-2,4-diamine.

Predicted Spectroscopic Data

¹H NMR:

-

Two distinct signals in the aromatic region (likely doublets) corresponding to the protons at the 5 and 6 positions of the pyridine ring.

-

Two broad singlets corresponding to the protons of the two amino groups. The chemical shifts of these signals would be dependent on the solvent and concentration.

¹³C NMR:

-

Signals for the five carbon atoms of the pyridine ring. The carbons attached to the amino groups and the trifluoromethyl group would exhibit characteristic chemical shifts.

-

A quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms.

¹⁹F NMR:

-

A singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

IR Spectroscopy:

-

N-H stretching vibrations in the region of 3300-3500 cm⁻¹.

-

C-F stretching vibrations, typically strong absorptions in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in 3-(Trifluoromethyl)pyridine-2,4-diamine suggest a range of potential applications, particularly in the fields of medicinal chemistry and materials science.

Medicinal Chemistry

The diaminopyrimidine scaffold is a well-established pharmacophore in a variety of therapeutic agents, often acting as a hinge-binding motif in kinase inhibitors or as a dihydrofolate reductase (DHFR) inhibitor.[3][4][5][6]

-

Kinase Inhibitors: The 2,4-diaminopyrimidine core can mimic the adenine portion of ATP, enabling it to bind to the ATP-binding site of various kinases. The trifluoromethyl group could be oriented to occupy a hydrophobic pocket, potentially enhancing potency and selectivity.

-

DHFR Inhibitors: Dihydrofolate reductase is a key enzyme in the synthesis of nucleic acids and is a target for antimicrobial and anticancer drugs. The diaminopyrimidine structure is a known inhibitor of DHFR.

-

Other Therapeutic Targets: The unique electronic and steric properties of this molecule make it an attractive starting point for library synthesis to screen against a wide range of biological targets.

Caption: Potential applications of 3-(Trifluoromethyl)pyridine-2,4-diamine in drug discovery.

Materials Science

The ability of the amino groups and the pyridine nitrogen to coordinate with metal ions makes 3-(Trifluoromethyl)pyridine-2,4-diamine a potential ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers. The trifluoromethyl group could be used to tune the electronic properties and porosity of such materials.

Conclusion

While 3-(Trifluoromethyl)pyridine-2,4-diamine is not a widely commercialized or extensively studied compound, its chemical structure suggests significant potential as a versatile building block in both drug discovery and materials science. This technical guide, by providing a predictive analysis of its properties and potential synthesis, aims to stimulate further research into this promising molecule. The combination of a privileged diaminopyridine scaffold with the unique properties of a trifluoromethyl group warrants its consideration in the design of novel, high-value chemical entities.

References

-

Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 131-145. [Link]

-

PubChem. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine. [Link]

-

Rosowsky, A., Mota, C. E., Wright, J. E., Freisheim, J. H., Heusner, J. J., & McCormack, J. J. (2003). Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase. Bioorganic & Medicinal Chemistry, 11(1), 59-67. [Link]

-

Zhang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2645. [Link]

-

Wei, Y., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Journal of Chemistry, 2022, 1-11. [Link]

-

ResearchGate. Preparation of new 2-amino- and 2,3-diamino-pyridine trifluoroacetyl enamine derivatives and their application to the synthesis of trifluoromethyl-containing 3H-pyrido[2,3-b][7] diazepinols. [Link]

-

Autechaux, S. 3-amino-2-(methylamino)-5-(trifluoromethyl)pyridine cas 172648-55-4. [Link]

-

Vasin, V. A., Razin, V. V., & Kostryukov, S. G. (2004). Preparation of trifluoromethylpyridine libraries. Russian journal of organic chemistry, 40(11), 1667-1673. [Link]

-

Sirisoma, N., et al. (2010). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 15(1), 403-421. [Link]

-

Wang, S., et al. (2019). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(4), 1845-1857. [Link]

- Google Patents. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine.

- Google Patents.

-

Research Outreach. Trifluoromethylpyridine: Its chemistry and applications. [Link]

-

Zhang, Y., et al. (2018). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 23(10), 2645. [Link]

-

Malaria World. Exploration and Characterization of the Antimalarial Activity of Pyrimidine-2,4-Diamines for which Resistance is Mediated by. [Link]

-

Persoons, L., et al. (2020). Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. Molecules, 25(19), 4435. [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis of new 2,4-Diaminopyrido[2,3-d]pyrimidine and 2,4-Diaminopyrrolo[2,3-d]pyrimidine inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis [mdpi.com]

- 6. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. 3,6-Difluoro-4-(trifluoromethyl)pyridin-2-amine | C6H3F5N2 | CID 2782809 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Electronic Properties of 3-Trifluoromethyl Substituted Aminopyridines

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group onto the aminopyridine scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides a detailed examination of the profound electronic effects imparted by the 3-trifluoromethyl substituent, offering a foundational understanding for professionals in drug discovery and development. We will dissect the influence of this unique substitution pattern on fundamental physicochemical properties, including basicity (pKa), electron density distribution, and lipophilicity. Furthermore, this document outlines both experimental and computational methodologies for characterizing these electronic properties, providing field-proven protocols and explaining the causality behind their application. The ultimate goal is to equip researchers with the knowledge to rationally design and optimize 3-trifluoromethyl substituted aminopyridine derivatives for enhanced target binding, metabolic stability, and pharmacokinetic profiles.

The Strategic Imperative: Why 3-Trifluoromethyl Aminopyridines?

The pyridine ring is a privileged scaffold, present in a multitude of approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and salt formation, yet its basicity and metabolic liability can present challenges. Aminopyridines, in turn, offer additional vectors for molecular interactions. The introduction of a trifluoromethyl group, particularly at the 3-position, is not a trivial modification; it is a deliberate strategy to fundamentally alter the molecule's electronic character.[2] The CF₃ group is a potent electron-withdrawing group, valued for its ability to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[3][4] Its placement at the 3-position of an aminopyridine creates a unique electronic environment that significantly influences both the pyridine nitrogen and the amino substituent, making this class of compounds particularly compelling for drug design.

The Trifluoromethyl Group: A Potent Electronic Modulator

The electronic influence of the CF₃ group stems from the high electronegativity of fluorine atoms. This results in a strong inductive electron-withdrawing effect, which is quantified by its positive Hammett constants (σ_m = 0.43, σ_p = 0.54).[5] Unlike a simple halogen like fluorine, which has a weak Hammett constant (σ_p = 0.06) due to competing resonance effects, the trifluoromethyl group acts as a purely and powerfully electron-withdrawing substituent.[6] This characteristic is central to all the electronic modifications observed in the aminopyridine core.

Core Electronic Impact on the Aminopyridine Scaffold

The introduction of a 3-CF₃ group instigates a cascade of electronic changes that are critical to a molecule's drug-like properties.

Modulation of Basicity (pKa)

The most immediate and critical consequence of adding a 3-CF₃ group is the reduction of electron density across the entire aromatic system.[7] This has a profound impact on the basicity of the pyridine nitrogen.

-

Causality: The strong inductive pull of the CF₃ group significantly reduces the availability of the lone pair of electrons on the pyridine nitrogen, making it less likely to accept a proton.[5]

-

Consequence: This results in a significant lowering of the pKa of the corresponding pyridinium ion.[5] At physiological pH (≈7.4), a lower pKa means the molecule is less likely to be protonated. This can be highly advantageous in drug design, as it can reduce unwanted interactions with off-targets like the hERG channel and improve cell membrane permeability.

Aromatic System Perturbation and Reactivity

The electron-withdrawing nature of the CF₃ group deactivates the pyridine ring, making it less susceptible to electrophilic aromatic substitution.[7] However, this same effect makes the ring more susceptible to nucleophilic aromatic substitution (SₙAr), providing a valuable synthetic handle for further molecular elaboration.[8] The electron density is pulled away from the ring carbons and the nitrogen atom, influencing how the molecule interacts with biological targets.

Enhancement of Lipophilicity

The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group. This property is quantified by the Hansch lipophilicity parameter (π), where the CF₃ group has a value of +0.88.[3]

-

Causality: The fluorine atoms are poor hydrogen bond acceptors and create a localized hydrophobic surface on the molecule.

-

Consequence: Increased lipophilicity can enhance a molecule's ability to cross cellular membranes, improving absorption and distribution.[3] This is a critical factor in optimizing the pharmacokinetic profile of a drug candidate.

The following diagram illustrates the workflow of how the CF₃ group's intrinsic properties influence the final drug characteristics.

| Parameter | Value/Effect | Implication in Drug Design |

| Hammett Constant (σ_m) | +0.43[5] | Quantifies strong electron-withdrawing effect. |

| Hansch Lipophilicity (π) | +0.88[3] | Increases lipophilicity, aiding membrane transport. |

| Basicity (pKa) | Significantly Lowered[5] | Reduces off-target ionic interactions, improves permeability. |

| Metabolic Stability | Generally Increased[3] | C-F bonds are strong, resisting metabolic breakdown. |

| Reactivity | Activated for Nucleophilic Substitution[8] | Provides synthetic routes for further optimization. |

Experimental Characterization of Electronic Properties

Validating the electronic effects of the 3-CF₃ group requires empirical measurement. Spectroscopic and electrochemical methods are indispensable tools for this purpose.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: The electronic transitions within the molecule (e.g., π → π* and n → π*) are sensitive to the electron density of the aromatic system.[9][10] The introduction of a strong electron-withdrawing group like CF₃ typically causes a shift in the absorption maxima (λ_max), which can be correlated with changes in the HOMO-LUMO energy gap.

-

¹⁹F NMR Spectroscopy: This technique directly probes the fluorine atoms of the CF₃ group. The chemical shift of the ¹⁹F signal is highly sensitive to the electronic environment of the pyridine ring, providing a direct measure of the electronic effects of other substituents on the scaffold.

-

¹H & ¹³C NMR Spectroscopy: The electron-withdrawing effect of the CF₃ group deshields adjacent protons and carbons, causing their signals to shift downfield in the NMR spectrum. The magnitude of this shift can be used to qualitatively assess the extent of electron withdrawal.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to quantitatively determine the energies of the frontier molecular orbitals (HOMO and LUMO). The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level. A wider HOMO-LUMO gap generally implies greater kinetic stability.

This protocol provides a self-validating system for determining the redox potentials of a target compound.

-

Preparation of Analyte Solution:

-

Accurately weigh ~1-2 mg of the 3-trifluoromethyl substituted aminopyridine.

-

Dissolve in 5 mL of a high-purity, dry, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). The final concentration should be approximately 1 mM.

-

-

Preparation of Electrolyte Solution:

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the analyte solution. The electrolyte is crucial for ensuring conductivity.

-

-

Electrochemical Cell Assembly:

-

Use a standard three-electrode cell:

-

Working Electrode: Glassy carbon electrode (polished to a mirror finish with alumina slurry before each run).

-

Reference Electrode: Ag/AgCl or a silver wire pseudo-reference.

-

Counter Electrode: Platinum wire.

-

-

-

System Purging and Internal Reference:

-

Purge the solution with an inert gas (high-purity argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with measurements. Maintain a blanket of inert gas over the solution during the experiment.

-

Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺). This is a critical self-validating step, as all measured potentials will be reported relative to this internal standard, correcting for solvent effects and reference electrode drift.

-

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Set the potential window. For oxidation, scan from ~0 V to a positive potential (e.g., +2.0 V vs. Fc/Fc⁺). For reduction, scan from ~0 V to a negative potential (e.g., -2.5 V vs. Fc/Fc⁺).

-

Set the scan rate, typically starting at 100 mV/s.

-

Run the cyclic voltammogram. A reversible or quasi-reversible wave will appear as a peak in the forward scan and a corresponding peak in the reverse scan.

-

-

Data Analysis:

-

Determine the half-wave potential (E₁/₂) for reversible processes, which is the average of the anodic and cathodic peak potentials. E₁/₂ is a good approximation of the standard redox potential.

-

Reference all potentials to the Fc/Fc⁺ couple (E₁/₂ = 0 V).

-

Use the onset of the oxidation and reduction peaks to estimate the HOMO and LUMO energy levels, respectively, using established empirical equations.

-

Computational Analysis: A Predictive Framework

Density Functional Theory (DFT) has become an essential tool for predicting and understanding the electronic properties of molecules before they are synthesized.[11] It provides a cost-effective way to screen candidates and rationalize experimental observations.

Key DFT-Calculated Properties

-

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface.[9] For a 3-CF₃-aminopyridine, the map will show electron-deficient (positive potential, blue) regions around the CF₃ group and the pyridine ring, and electron-rich (negative potential, red) regions near the amino group nitrogen, highlighting sites for electrophilic and nucleophilic attack.

-

Frontier Molecular Orbitals (HOMO/LUMO): DFT calculates the energies and spatial distributions of the HOMO and LUMO. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and electronic transition energy.[9] The electron-withdrawing CF₃ group is expected to lower the energy of both the HOMO and LUMO, potentially increasing the overall stability of the molecule.

-

Dipole Moment (μ): The CF₃ group significantly increases the molecular dipole moment due to the large difference in electronegativity between carbon and fluorine. This can influence solubility and ligand-receptor binding interactions.[11]

| Property | Information Gained | Relevance |

| MEP Map | Electron density distribution, reactive sites | Predicts binding interactions (H-bonds, etc.) |

| HOMO/LUMO Energies | Ionization potential, electron affinity, reactivity | Correlates with chemical stability and redox properties |

| HOMO-LUMO Gap | Kinetic stability, electronic transition energy | Predicts stability and UV-Vis absorption wavelength |

| Dipole Moment (μ) | Molecular polarity | Influences solubility and non-covalent interactions |

This protocol outlines a standard, reliable procedure for calculating the electronic properties of a target molecule.

-

Input Structure Generation:

-

Draw the 3D structure of the 3-trifluoromethyl substituted aminopyridine using a molecular editor (e.g., Avogadro, GaussView).

-

-

Geometry Optimization:

-

Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a critical first step.

-

Method: Use a common hybrid functional like B3LYP or HSEH1PBE.[11]

-

Basis Set: Employ a Pople-style basis set such as 6-311+G(d,p), which provides a good balance of accuracy and computational cost for organic molecules.[11]

-

-

Frequency Calculation:

-

Perform a frequency calculation at the same level of theory as the optimization.

-

Self-Validation: Confirm that the optimized structure is a true energy minimum by checking for the absence of imaginary frequencies. The presence of an imaginary frequency indicates a transition state, and the optimization must be redone.

-

-

Single-Point Property Calculation:

-

Using the validated optimized geometry, perform a single-point energy calculation to derive the electronic properties.

-

Request the calculation of molecular orbitals (for HOMO/LUMO), Mulliken or NBO atomic charges, and the molecular electrostatic potential.

-

-

Data Analysis and Visualization:

-

Extract the energies of the HOMO and LUMO to calculate the energy gap.

-

Use visualization software to plot the MEP map onto the molecule's electron density surface.

-

Visualize the 3D shapes of the HOMO and LUMO to understand where electron density is highest for donation and acceptance.

-

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. nbinno.com [nbinno.com]

- 9. joasciences.com [joasciences.com]

- 10. researchgate.net [researchgate.net]

- 11. journaleras.com [journaleras.com]

Troubleshooting & Optimization

Overcoming steric hindrance in 3-(Trifluoromethyl)pyridine-2,4-diamine synthesis

Technical Support Center: 3-(Trifluoromethyl)pyridine-2,4-diamine Synthesis Ticket System: Advanced Organic Synthesis Division Status: OPEN Subject: Overcoming Steric Hindrance & Regioselectivity Issues

User Guide & Troubleshooting Portal

Welcome to the technical support hub for the synthesis of 3-(trifluoromethyl)pyridine-2,4-diamine . This scaffold is a notorious "synthetic dead-end" for many medicinal chemists due to the "Orthos-Effect" : the 3-trifluoromethyl (

This guide treats your synthesis as a debugging process. We address the three most common failure modes reported by users: Regioselectivity Inversion, Deactivation Stalling, and Catalyst Poisoning.

Part 1: The Core Diagnostic Workflow

Before proceeding, verify your current failure mode against our logic tree. The synthesis of this diamine is rarely successful in a "one-pot" fashion; it requires a stepwise attack strategy.

Caption: Figure 1. Decision matrix for stepwise amination. Note that the first amine installation deactivates the ring for the second

Part 2: Troubleshooting Guides

Ticket #101: "I can't control which chloride reacts first."

Issue: When reacting 2,4-dichloro-3-(trifluoromethyl)pyridine with an amine, you obtain a mixture or the wrong isomer. Root Cause: Electronic vs. Steric conflict.

-

Electronics: The C4 position is para to the pyridine nitrogen, making it electronically favored for Nucleophilic Aromatic Substitution (

). -

Sterics: The C2 position is "sandwiched" between the ring nitrogen and the bulky

group. The C4 position is only flanked by the -

Result: Under standard conditions, C4 substitution is favored .

The Protocol (Regioselective C4 Displacement): To lock selectivity for the C4 position (the necessary first step):

-

Solvent: Use a non-polar solvent like Toluene or DCM initially. Avoid high-polarity solvents (DMSO/DMF) in the first step, as they can sometimes accelerate the "harder" reaction (C2) via dipole stabilization, eroding selectivity [1].

-

Temperature: Keep it low (

to RT). The C4-Cl is reactive enough to displace at mild temperatures. -

Base: Use a mild base like

or

Data Verification:

| Position | Steric Environment | Electronic Activation | Reactivity Rank |

|---|

| C4-Cl | Moderate (

Ticket #102: "The second chloride (C2) won't displace."

Issue: You successfully made the 4-amino-2-chloro-3-(trifluoromethyl)pyridine intermediate, but it refuses to react with the second amine to form the diamine.

Root Cause: Ring Deactivation.

Once you install an amine at C4, it donates electron density into the pyridine ring (resonance). The ring is no longer electron-deficient enough to support a second

The Solution: Switch to Buchwald-Hartwig Coupling.

You cannot force this with heat (you will get decomposition). You must use Palladium catalysis. However, standard ligands (

Recommended Protocol (The "Bulky Ligand" System):

-

Catalyst:

or precatalyst XPhos Pd G4 . -

Ligand: BrettPhos or RuPhos .[1]

-

Why? These ligands are dialkylbiaryl phosphines. They are massive. They form a "pocket" that forces the reductive elimination step to happen even when the substrate is crowded [3].

-

-

Base:

(Sodium tert-butoxide).[1] Strong bases are essential here.[1] -

Solvent: 1,4-Dioxane or t-Amyl alcohol (anhydrous).

-

Temp:

.

Experimental Workflow (Step 2):

-

Charge flask with 4-amino-2-chloro-intermediate (1.0 equiv).

-

Add Second Amine (1.2 equiv).

-

Add

(1.4 equiv). -

Add BrettPhos Pd G4 (2-5 mol%).

-

Purge with Argon (Critical: Oxygen kills this catalyst instantly).

-

Heat to

for 4-12 hours.

Ticket #103: "I need the 2,4-diamino compound unsubstituted ( )."

Issue: You want free amines (

The Solution: Ammonia Surrogates. Do not use ammonia gas. Use a "masked" ammonia equivalent that carries its own steric bulk to push the catalyst, then deprotect it [4].

Recommended Surrogates:

-

LHMDS (Lithium Hexamethyldisilazide):

-

Benzophenone Imine:

Comparison of Ammonia Sources:

| Reagent | Pressure Required | Yield (C2 Position) | Notes |

|---|

|

Part 3: Mechanistic Visualization

The following diagram illustrates why the BrettPhos ligand system is strictly required for the C2-position coupling. The

Caption: Figure 2. Ligand steric interaction. Standard phosphines clash with the ortho-CF3 group. Bulky biaryl ligands (BrettPhos) facilitate the catalytic cycle by enforcing a mono-ligated Pd species.

Part 4: FAQ (Quick Patches)

Q: Can I use microwave irradiation to force the

Q: Why do I see hydrodehalogenation (Cl replaced by H) instead of amination? A: This is a classic symptom of "Catalyst Starvation." The reaction is slow (due to sterics), so the Pd intermediate grabs a hydride (from the solvent or amine) and eliminates.

-

Patch: Increase catalyst loading to 5 mol% and ensure your solvent is strictly anhydrous.[1] Switch solvent from THF to Toluene to reduce hydride sources.

Q: Is 2,4-difluoro-3-(trifluoromethyl)pyridine a better starting material?

A: Yes, absolutely. Fluorides are much better leaving groups for

References

-

Regioselectivity in SNAr of Dichloropyridines

- Source: WuXi AppTec, "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines/Pyridines."

-

URL:[Link]

- Buchwald-Hartwig for Hindered Substrates: Source: BenchChem Technical Support, "Buchwald-Hartwig Amin

-

Ligand Selection (BrettPhos/RuPhos)

-

Ammonia Surrogates in Coupling

- Source: Common Organic Chemistry, "Buchwald-Hartwig Coupling Examples."

-

URL:[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. scielo.br [scielo.br]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 7. jelsciences.com [jelsciences.com]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing Ammonolysis of Trifluoromethyl Halopyridines

Welcome to the technical support center for the ammonolysis of trifluoromethyl halopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this critical synthetic transformation. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction conditions.

Section 1: Frequently Asked Questions (FAQs)

Q1: My ammonolysis of 2-chloro-5-(trifluoromethyl)pyridine is sluggish, even at elevated temperatures. What are the likely causes?

A1: The reduced reactivity is primarily due to the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group.[1] This effect deactivates the pyridine ring towards nucleophilic aromatic substitution (SNAr).[2] While elevated temperatures are necessary, several other factors could be at play:

-

Insufficient Ammonia Concentration: Ensure a large excess of ammonia is used. This not only drives the equilibrium towards the product but also helps to maintain a high concentration of the nucleophile throughout the reaction.[3][4]

-

Inadequate Pressure: Ammonolysis reactions are typically conducted in sealed reactors under high pressure to maintain ammonia in the liquid phase and increase its concentration in the solvent.[5][6] Insufficient pressure can lead to a lower effective concentration of ammonia and thus a slower reaction rate.

-

Solvent Choice: The choice of solvent is critical. Protic solvents like methanol or ethanol can solvate the ammonia and the pyridine substrate, but aprotic polar solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can sometimes accelerate SNAr reactions by better solvating the transition state.[6]

-

Catalyst Deactivation (if applicable): If you are using a copper-based catalyst, it may have become deactivated. Ensure the catalyst is fresh and that the reaction is free from impurities that could poison it.

Q2: I'm observing the formation of side products in my ammonolysis reaction. What are the common side reactions and how can I minimize them?

A2: Side product formation is a common challenge. The most prevalent side reactions include:

-

Over-alkylation: The product, an aminopyridine, can act as a nucleophile and react with the starting halopyridine to form secondary and tertiary amines.[3][4][7] To minimize this, a large excess of ammonia is crucial to outcompete the product for the starting material.[3][4]

-

Hydrolysis: If water is present in the reaction mixture, hydrolysis of the halopyridine to the corresponding hydroxypyridine can occur, especially at high temperatures.[6] Ensure all reagents and solvents are anhydrous.

-

Dehalogenation: Reductive dehalogenation can sometimes occur, particularly if certain metals or reducing agents are present as impurities.

-

Ring Opening/Degradation: At very high temperatures and pressures, the pyridine ring can become susceptible to cleavage or other degradation pathways.

Q3: What is the optimal temperature range for the ammonolysis of trifluoromethyl halopyridines?

A3: The optimal temperature is a delicate balance between achieving a reasonable reaction rate and minimizing side product formation. Generally, temperatures between 100°C and 200°C are employed.[8] For instance, the ammonolysis of 2,3-dichloro-5-(trifluoromethyl)pyridine has been successfully carried out at 125-135°C.[5] A patent for the production of 2-amino-4-(trifluoromethyl)pyridine suggests a preferable range of 130 to 160°C.[8]

It's crucial to perform a temperature optimization study for your specific substrate. Start at a lower temperature (e.g., 120°C) and gradually increase it while monitoring the reaction progress and impurity profile.

Q4: How does the position of the trifluoromethyl group and the halogen on the pyridine ring affect the reaction temperature?

A4: The regiochemistry significantly impacts reactivity. The electron-withdrawing trifluoromethyl group has the strongest activating effect when it is ortho or para to the leaving group (the halogen).[9] This is because the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring.[9]

-

Halogen at C2 or C4: These positions are activated by the ring nitrogen, making them more susceptible to nucleophilic attack.[9] A trifluoromethyl group at C3 or C5 will further activate these positions.

-

Halogen at C3: This position is less activated by the ring nitrogen. A trifluoromethyl group at an adjacent position (C2 or C4) will be necessary to achieve reasonable reactivity, likely requiring higher temperatures.

The general order of leaving group ability in SNAr reactions is F > Cl > Br > I.[10] However, in some pyridine systems, the differences between Cl, Br, and I are less pronounced.[11]

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the ammonolysis of trifluoromethyl halopyridines.

Problem 1: Low or No Conversion of Starting Material

| Potential Cause | Troubleshooting Steps |

| Insufficient Temperature | Gradually increase the reaction temperature in 10-15°C increments, monitoring for product formation and decomposition. |

| Low Ammonia Concentration | Ensure a large excess of ammonia is used (10-20 equivalents or more). Verify the pressure in the reactor corresponds to the desired ammonia concentration at the reaction temperature. |

| Poor Solvent Choice | Consider switching to a different solvent. If using a protic solvent like methanol, try an aprotic polar solvent like DMF or NMP, or vice versa. |

| Inert Atmosphere | Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or reaction with atmospheric moisture. |

| Catalyst Inactivity (if used) | If using a catalyst, ensure it is from a reliable source and has been stored correctly. Consider a fresh batch of catalyst. |

Problem 2: Formation of Multiple Products/Low Selectivity

| Potential Cause | Troubleshooting Steps |

| Over-alkylation | Increase the molar excess of ammonia significantly.[3][4] This will favor the reaction of the starting material with ammonia over the product. |

| Hydrolysis | Use anhydrous solvents and reagents. Dry the ammonia gas if necessary. Ensure the reactor is properly dried before use. |

| Reaction Temperature Too High | High temperatures can promote side reactions. Try lowering the temperature and extending the reaction time. |

| Incorrect Work-up Procedure | Ensure the work-up procedure does not introduce conditions that could lead to product degradation or further reactions. Quenching the reaction by cooling and carefully venting excess ammonia is critical. |

Problem 3: Product Decomposition

| Potential Cause | Troubleshooting Steps |

| Excessive Temperature | This is the most common cause. Reduce the reaction temperature and monitor the reaction more frequently to stop it once the starting material is consumed. |

| Prolonged Reaction Time | Do not let the reaction run for an unnecessarily long time after completion. Monitor by an appropriate analytical technique (TLC, GC, HPLC). |

| Air/Moisture Sensitivity | Some aminopyridines can be sensitive to air and moisture. Work up the reaction under an inert atmosphere if necessary. |

| Incompatible Reagents/Solvents | Ensure that the product is stable under the reaction and work-up conditions. |

Section 3: Experimental Protocols & Methodologies

General Protocol for Ammonolysis in a High-Pressure Reactor

Safety First: High-pressure reactions with ammonia are hazardous.[12][13][14][15][16] All operations must be conducted in a well-ventilated fume hood by trained personnel.[15] Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, is mandatory.[13][14] An ammonia gas detector should be in place.

-

Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and rated for the intended temperature and pressure.

-

Charging the Reactor:

-

Add the trifluoromethyl halopyridine and the solvent to the reactor.

-

Seal the reactor according to the manufacturer's instructions.

-

Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove air.

-

-

Introducing Ammonia:

-

Cool the reactor to a low temperature (e.g., -78°C using a dry ice/acetone bath).

-

Condense the desired amount of anhydrous ammonia gas into the reactor. The amount can be determined by weight or by using a calibrated flowmeter.

-

-

Reaction:

-

Allow the reactor to warm to room temperature behind a blast shield.

-

Heat the reactor to the desired temperature with stirring.

-

Monitor the internal pressure and temperature throughout the reaction.

-

-

Work-up:

-

After the reaction is complete (as determined by an appropriate analytical method), cool the reactor to room temperature.

-

Carefully and slowly vent the excess ammonia into a suitable scrubbing solution (e.g., dilute acid).

-

Open the reactor and transfer the contents to a flask.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by an appropriate method (e.g., crystallization, column chromatography).

-

Analytical Monitoring

Regular monitoring of the reaction is crucial for optimization.

-

Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.

-

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): These techniques are ideal for quantitative analysis of the reaction mixture, allowing for the determination of conversion, yield, and impurity profiles.[17][18] A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection in GC.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the product and for identifying unknown byproducts.

Section 4: Visualizing the Process

Workflow for Optimizing Reaction Temperature

Caption: A workflow diagram for the systematic optimization of reaction temperature.

Key Mechanistic Considerations

The ammonolysis of halopyridines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

Caption: Simplified SNAr mechanism for the ammonolysis of a halopyridine.

References

-

Simple Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine | PDF - Scribd. Available at: [Link]

-

Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC. Available at: [Link]

-

One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted - Nature. Available at: [Link]

-

Analytical Methods for Pyridine - Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation - ChemRxiv. Available at: [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. Available at: [Link]

- Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents.

-

Pyridine - Occupational Safety and Health Administration (OSHA). Available at: [Link]

-

Efficient Trifluoromethylation of Halogenated Hydrocarbons Using Novel [(bpy)Cu(O2CCF2SO2F)2] Reagent - MDPI. Available at: [Link]

-

Ammonolysis has the disadvantage of yielding a mixture of primary, second.. - Filo. Available at: [Link]

-

Safety Training Tip: Ammonia Safety - HSI. Available at: [Link]

-

Optimization of reaction conditions - ResearchGate. Available at: [Link]

-

Ammonia Safety: Health Risks, Prevention & Handling - OSHA Training School. Available at: [Link]

-

Student safety sheets 30 Ammonia (gas and solution) - CLEAPSS Science. Available at: [Link]

-

Ammonia Hazards: How to Ensure Safety Handling the Chemical - Free Chemistry Online. Available at: [Link]

-

Optimization of the reaction conditions - ResearchGate. Available at: [Link]

-

Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. Available at: [Link]

- Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents.

-

Production of 2-chloro-5-trifluoromethylpyridine and 3-trifluoromethylpyridine - ResearchGate. Available at: [Link]

- Process for producing 3-chloro-5-trifluoromethylpyridines - Google Patents.

- Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine - Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available at: [Link]

-

Given below are two statements: Statement 1: Ammonolysis of alkyl hal.. - Filo. Available at: [Link]

-

Analytical Methods for Ammonia - Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. Available at: [Link]

- Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.

- Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents.

-

Write notes on the following name reactions: a) Ammonolysis reaction b) H.. - Filo. Available at: [Link]

-

The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically - Journal of Applicable Chemistry. Available at: [Link]

-

Remove Sticky Reagents - University of Rochester. Available at: [Link]

-

Hoffmann's Ammonolysis Methode, Physical Properties of Amines - Aakash Institute. Available at: [Link]

-

Ammonolysis |Part 7| class 12 |unit 13|Amines|Cbse Chemistry| By Vani ma'am - YouTube. Available at: [Link]

-

Analytical Methods for Determining Pyridine in Biological Materials - NCBI Bookshelf. Available at: [Link]

-

Troubleshooting Chemistry Issues for Colorimetric Analysis - SEAL Analytical. Available at: [Link]

-

Catalytic and Noncatalytic Ammonolysis of Polyfluorinated 1,3-Dichlorobenzenes - ResearchGate. Available at: [Link]

-

Synthesis of Chloro(phenyl)trifluoromethyliodane and Catalyst-Free Electrophilic Trifluoromethylations - PubMed. Available at: [Link]

-

Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods - PubMed. Available at: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ammonolysis has the disadvantage of yielding a mixture of primary, second.. [askfilo.com]

- 4. 9) Given below are two statements: Statement 1: Ammonolysis of alkyl hal.. [askfilo.com]

- 5. scribd.com [scribd.com]

- 6. CN103408436B - Method for preparing p-trifluoromethylaniline by performing high pressure ammonolysis - Google Patents [patents.google.com]

- 7. youtube.com [youtube.com]

- 8. EP2527327A1 - Method for producing 2-amino-4-(trifluoromethyl)pyridine - Google Patents [patents.google.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CCOHS: Ammonia [ccohs.ca]

- 13. Safety Training Tip: Ammonia Safety - HSI [hsi.com]

- 14. oshatrainingschool.com [oshatrainingschool.com]

- 15. science.cleapss.org.uk [science.cleapss.org.uk]

- 16. Ammonia Hazards: How to Ensure Safety Handling the Chemical – Freechemistryonline Blog [freechemistryonline.com]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. TABLE 6-1, Analytical Methods for Determining Pyridine in Biological Materials - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

Validation & Comparative

The Positional Isomerism of the Trifluoromethyl Group in Pyridine Diamines: A Comparative Guide to Biological Activity

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing the pharmacological profiles of therapeutic candidates. Among these, the trifluoromethyl (CF3) group is particularly favored for its ability to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] When appended to a privileged scaffold like the pyridine ring, the position of the CF3 group can have profound implications for the resulting compound's biological activity. This guide provides a comparative analysis of the biological activity of 3-CF3 versus 5-CF3 substituted pyridine diamines, synthesizing available data and elucidating the underlying structure-activity relationships (SAR). While direct head-to-head comparative studies on a single biological target are not extensively documented in publicly available literature, this guide will draw upon data from structurally related compounds and established medicinal chemistry principles to provide a comprehensive overview for drug development professionals.

The Trifluoromethyl Group: A Bioisostere with Unique Physicochemical Properties

The trifluoromethyl group is often considered a bioisostere of a methyl group, yet it possesses distinct electronic and steric properties. Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, significantly alters the electronic distribution within the aromatic pyridine ring. This, in turn, can influence the pKa of the diamine substituents and the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. Furthermore, the CF3 group is metabolically stable and can enhance the lipophilicity of a molecule, which can improve its cell permeability and bioavailability.[1]

The position of the CF3 group on the pyridine ring—at the 3- or 5-position relative to the ring nitrogen—is critical. These positions are not electronically equivalent, which can lead to distinct biological activities.

-

3-Trifluoromethyl Pyridine: The CF3 group at the 3-position exerts a strong inductive electron-withdrawing effect, which can decrease the basicity of the pyridine nitrogen and the amino groups.

-

5-Trifluoromethyl Pyridine: When at the 5-position, the CF3 group's electron-withdrawing influence is also significant and has been a common motif in the development of agrochemicals and pharmaceuticals.[2][3]

The differential electronic effects of the 3-CF3 and 5-CF3 substitution can lead to altered binding affinities for target proteins, such as kinases, and can influence the overall pharmacological profile of the compounds.

Comparative Biological Activity: Insights from Kinase Inhibition and Anticancer Studies

While a direct comparison of 3-CF3 and 5-CF3 pyridine diamines is scarce, we can glean valuable insights from studies on structurally related trifluoromethyl-substituted heterocyclic compounds, particularly in the context of cancer therapy where kinase inhibition is a common mechanism of action.

Kinase Inhibitory Activity

Kinases are a critical class of enzymes in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. A computational study on PI3K inhibitors highlighted the significant impact of a trifluoromethylated pyridine motif on binding affinity. Although this study did not directly compare the 3- and 5-isomers, it underscored the importance of the electrostatic interactions of the CF3 group within the kinase active site.[4]

In a study focused on the discovery of dual inhibitors of Fms-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1), potent 5-trifluoromethyl-2-aminopyrimidine derivatives were identified. The 5-CF3 group was found to be a key feature for the potent antiproliferative activity against MV4-11 cells, a human acute myeloid leukemia cell line.[5]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

A standard method to assess the cytotoxic effects of compounds on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, PC-3) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37 °C, 5% CO₂).

-

Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.

Caption: Workflow of the MTT assay for determining the antiproliferative activity of test compounds.

In Vitro Kinase Inhibition Assay

To determine the direct inhibitory effect of compounds on specific kinases, in vitro kinase assays are performed.

Principle: These assays typically measure the phosphorylation of a substrate by a kinase in the presence of a phosphate donor (usually ATP). The inhibition of this process by a test compound is quantified.

Step-by-Step Methodology (Example using a luminescence-based assay):

-

Reagent Preparation: Prepare solutions of the kinase, substrate, ATP, and test compounds in an appropriate assay buffer.

-

Kinase Reaction: In a 96-well or 384-well plate, combine the kinase and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the substrate and ATP.

-

Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 1 hour).

-

Detection: Add a detection reagent that produces a luminescent signal inversely proportional to the amount of ATP remaining in the well (as ATP is consumed during the kinase reaction).

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: The kinase activity is calculated based on the luminescent signal. The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the compound concentration.

Caption: General workflow for an in vitro luminescence-based kinase inhibition assay.

Structure-Activity Relationship (SAR) and Data Summary

While a direct comparative dataset for 3-CF3 vs 5-CF3 pyridine diamines is not available, the following table summarizes the biological activities of representative 5-trifluoromethyl-substituted pyrimidine and pyridine derivatives from the literature, which can serve as a valuable reference.

| Compound Class | Target/Assay | Key Structural Features | Observed Activity (IC₅₀) | Reference |

| 5-Trifluoromethyl-2-aminopyrimidine derivatives | FLT3/CHK1 Kinase Inhibition | 5-CF3 on pyrimidine ring, various side chains | Potent inhibition, some compounds <4 nM | [5] |

| 5-Trifluoromethylpyrimidine derivatives | EGFR Kinase Inhibition / Anticancer Activity (A549 cells) | 5-CF3 on pyrimidine ring, complex amide side chains | Potent inhibition, lead compound IC₅₀ = 0.091 µM (EGFR), 0.35 µM (A549) | [6][7] |

| 5-Trifluoromethyl-thiazolo[4,5-d]pyrimidine derivatives | Anticancer Activity (Various cell lines) | 5-CF3 on fused pyrimidine ring system | Moderate to potent activity, lead compound showed significant inhibition | [8] |

Causality Behind Experimental Choices: The selection of the trifluoromethyl group in drug design is often driven by its ability to enhance metabolic stability and cell permeability.[1] The choice between the 3- and 5-position on a pyridine ring is a strategic decision to fine-tune the electronic properties of the molecule to achieve optimal interactions with the target protein. The diamine substituents are often chosen to provide key hydrogen bond donor and acceptor interactions within a protein's active site. The assays presented (MTT and kinase inhibition) are standard, robust methods in early-stage drug discovery to assess a compound's potential as an anticancer agent.

Conclusion and Future Perspectives

The positional isomerism of the trifluoromethyl group on a pyridine diamine scaffold represents a critical parameter in the design of biologically active molecules. While the existing literature provides compelling evidence for the efficacy of 5-CF3 substituted aminopyrimidines and related heterocycles as potent kinase inhibitors and anticancer agents, a clear, direct comparison with their 3-CF3 pyridine diamine counterparts remains an underexplored area.

Future research should focus on the systematic synthesis and parallel biological evaluation of both 3-CF3 and 5-CF3 pyridine diamine isomers against a panel of relevant biological targets, such as a diverse set of kinases. Such studies would provide invaluable, direct comparative data and would significantly enhance our understanding of the nuanced structure-activity relationships governed by the trifluoromethyl group's position. This knowledge will be instrumental in guiding the rational design of next-generation inhibitors with improved potency and selectivity.

References

-

Wu, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 927777. [Link]

-

Wang, Y., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(10), 1268-1281. [Link]

-

Tsukamoto, M., & Nakamura, T. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 169-185. [Link]

-

Glowacka, I. E., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

-

Ismail, M. F., et al. (2023). Drugs with a trifluoromethyl substituent used as anticancer agents. RSC Advances, 13(1), 1-22. [Link]

-

Li, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465-2477. [Link]

-

Li, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2465–2477. [Link]

-

Singh, S., et al. (2023). Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Advances, 13(31), 21633-21647. [Link]

-

Mague, J. T., & Mohamed, M. N. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(7), 894. [Link]

-

Kaur, P., et al. (2019). Antimalarial Activity of 2,4-Diaminopyrimidines. Current Drug Discovery Technologies, 16(3), 325-333. [Link]

-

Anderson, A. C., et al. (2014). Synthesis and Biological Evaluation of 2,4-Diaminopyrimidine-Based Antifolate Drugs against Bacillus anthracis. Molecules, 19(3), 3549-3563. [Link]

-

Liao, W., et al. (2025). Discovery of pyridine-based derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. European Journal of Medicinal Chemistry, 285, 117173. [Link]

-

Opo, F. A., et al. (2021). Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination. The Journal of Physical Chemistry B, 125(36), 10216-10231. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (139), 114-117. [Link]

-

Sharma, S., et al. (2022). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. African Journal of Biomedical Research, 27(4s). [Link]

-

Piaz, V. D., et al. (1999). Synthesis and biological evaluation of 5-arylfuro[2,3-d]pyrimidines as novel dihydrofolate reductase inhibitors. Chemical & Pharmaceutical Bulletin, 47(2), 156-164. [Link]

-

Mohamed, M. N., & Mague, J. T. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(1), 1. [Link]

-

Halder, P., et al. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1181-1205. [Link]

-

Mogilaiah, K., et al. (2008). Synthesis and biological evaluation of 4,6-diaryl substituted-4,5-dihydro-2-amino pyrimidines. Indian Journal of Chemistry, 47B, 1446-1450. [Link]

-

Al-Said, M. S., et al. (2015). Design, Synthesis and Biological Evaluation of Novel 5H-Chromenopyridines as Potential Anti-Cancer Agents. Molecules, 20(9), 17148-17163. [Link]

-

Kim, K., et al. (2008). Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(7), 2292-2295. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Fluorinated Aminopyridines

Introduction: The Critical Role of Fluorinated Aminopyridines in Modern Drug Discovery

In the landscape of medicinal chemistry and drug development, the strategic incorporation of fluorine into lead compounds is a cornerstone of modern optimization strategies. Fluorinated nitrogen-containing heterocycles, particularly aminopyridines, are privileged structures found in a multitude of pharmaceuticals.[1] The unique electronic properties of fluorine—its high electronegativity and small size—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

As researchers synthesize novel fluorinated aminopyridine analogues, their unambiguous structural characterization is paramount. Mass spectrometry (MS), especially when coupled with gas chromatography (GC-MS), stands as a frontline analytical technique for this purpose.[2] Electron Ionization (EI) is a frequently employed technique that provides reproducible fragmentation patterns, creating a molecular "fingerprint" that is invaluable for structural elucidation.[3][4]

This guide provides a comparative analysis of the EI-MS fragmentation patterns of aminopyridine isomers and offers an expert-driven perspective on how fluorination predictably alters these pathways. We will dissect the fragmentation of the parent aminopyridines, establish the mechanistic influence of fluorine substitution, and provide a robust experimental framework for researchers in the field.

Pillar 1: The Fundamentals of Electron Ionization (EI) Fragmentation

Electron Ionization is a "hard" ionization technique, meaning it imparts significant energy to the analyte molecule.[3][5] The process begins when a vaporized molecule is bombarded by a beam of high-energy electrons (typically 70 eV). This interaction ejects an electron from the molecule, forming an energetically unstable radical cation known as the molecular ion (M+•) .[4][6]

This excess energy causes the molecular ion to rapidly decompose into smaller, charged fragments and neutral radicals.[6][7] A mass analyzer separates these charged fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum. The most stable and abundant fragment produces the base peak , which is assigned a relative intensity of 100%.[6] By interpreting the mass differences between the molecular ion and the various fragment ions, we can deduce the molecule's structure.

Pillar 2: Baseline Fragmentation Patterns of Aminopyridine Isomers

To understand the impact of fluorination, we must first establish a baseline with the non-fluorinated parent compounds: 2-, 3-, and 4-aminopyridine. The fragmentation of these isomers is governed by the stability of the aromatic pyridine ring and the typical behavior of aromatic amines.[1]

The primary fragmentation event for aminopyridines involves the loss of a neutral molecule of hydrogen cyanide (HCN, 27 Da) from the molecular ion. This is a characteristic fragmentation pathway for pyridine and its derivatives.[2] The initial loss of HCN is often followed by the ejection of a hydrogen radical. Another notable fragmentation involves the loss of the amino group or related species.

The table below summarizes the key experimental EI-MS data for the three aminopyridine isomers, sourced from the NIST Mass Spectrometry Data Center.

| Isomer | Molecular Ion (M+•) (m/z) | Key Fragment Ions (m/z) and (Relative Intensity %) | Proposed Neutral Loss |

| 2-Aminopyridine | 94 (100%) | 67 (40%), 66 (10%), 40 (15%), 39 (20%) | HCN (27), H+HCN (28) |

| 3-Aminopyridine | 94 (100%) | 67 (45%), 66 (12%), 40 (10%), 39 (15%) | HCN (27), H+HCN (28) |

| 4-Aminopyridine | 94 (100%) | 67 (35%), 41 (19%), 39 (10%) | HCN (27), H+HCN (28) |

| Data sourced from NIST Standard Reference Database 69.[8][9][10] |

Mechanistic Insight: The Fragmentation of 2-Aminopyridine

The fragmentation of 2-aminopyridine serves as a representative example. The molecular ion (m/z 94) is the base peak, indicating its relative stability. The primary fragment at m/z 67 is formed by the characteristic loss of HCN (27 Da) from the pyridine ring.

Caption: Primary fragmentation pathway of 2-Aminopyridine.

Pillar 3: The Influence of Fluorine Substitution on Fragmentation

Introducing a fluorine atom onto the aminopyridine ring introduces predictable and informative changes to the fragmentation pattern. The high electronegativity of fluorine creates a strong C-F bond and exerts a powerful inductive effect, influencing which bonds are most likely to cleave.

Key Predictive Principles:

-

Molecular Ion (M+•): The molecular ion peak will shift by +18 Da for each fluorine atom added (replacing H). Fluorine is monoisotopic, so it does not introduce the characteristic M+2 peaks seen with chlorine or bromine.[11]

-

Loss of HF: A common fragmentation pathway for fluorinated organic compounds is the elimination of a neutral hydrogen fluoride (HF, 20 Da) molecule. This often occurs via a rearrangement where the fluorine atom abstracts a hydrogen from an adjacent position or a functional group.

-

Loss of Fluorine Radical (F•): Cleavage of the C-F bond can lead to the loss of a fluorine radical (19 Da), although this is generally less favorable than HF loss due to the strength of the C-F bond.

-

Modified Ring Cleavage: The inductive effect of fluorine can alter the stability of the pyridine ring, potentially modifying the characteristic loss of HCN. It may favor the loss of fluorinated analogues like hydrocyanic fluoride (HCFN, 46 Da) or a cyanogen fluoride radical (•CNF, 45 Da).

Comparative Guide: Predicted Fragmentation of Monofluorinated Aminopyridines

The following table extrapolates the expected fragmentation patterns for a representative monofluorinated aminopyridine, such as 5-fluoro-2-aminopyridine (Molecular Weight: 112.11 Da), based on the principles outlined above.

| Compound | Predicted Molecular Ion (M+•) (m/z) | Predicted Key Fragment Ions (m/z) | Proposed Neutral Loss / Fragment Identity | Justification |

| 5-Fluoro-2-aminopyridine | 112 | 92 | M - HF | Elimination of HF is a common pathway for fluoroaromatics. |

| 85 | M - HCN | Analogous to the parent aminopyridine fragmentation. | ||

| 66 | [C4H4N]+ | Subsequent loss of F• from the m/z 85 fragment. | ||

| 60 | [C3H2FN]+• | Loss of H• and HCN from the M+• ion. |

Visualizing the Impact of Fluorination

The following diagram illustrates the predicted fragmentation pathways for 5-fluoro-2-aminopyridine, highlighting the new channels introduced by the fluorine substituent.

Caption: Predicted fragmentation pathways for a fluorinated aminopyridine.

Pillar 4: A Self-Validating Experimental Protocol

To ensure the acquisition of high-quality, reproducible data, the following GC-MS protocol is recommended. This protocol is designed to be self-validating by including standards and blanks to confirm system performance and rule out contamination.

Objective: To identify the fragmentation pattern of a novel fluorinated aminopyridine using GC-EI-MS.

Instrumentation & Consumables:

-

Gas Chromatograph with a mass selective detector (MSD)

-

Capillary GC column suitable for aromatic amines (e.g., DB-5ms, HP-5ms)

-

Autosampler vials with inert caps

-

High-purity Helium (carrier gas)

-

Solvent (e.g., Dichloromethane or Ethyl Acetate, HPLC grade or higher)

-

Fluorinated aminopyridine sample

-

Non-fluorinated aminopyridine isomer standard (for comparison)

Step-by-Step Methodology:

-

Sample Preparation: a. Prepare a 1 mg/mL stock solution of the fluorinated aminopyridine sample in the chosen solvent. b. Prepare a 1 mg/mL stock solution of the non-fluorinated aminopyridine standard. c. Create a working solution by diluting the stock solution to approximately 10-50 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation. d. Prepare a solvent blank using only the analysis solvent.

-

GC Method Parameters (Example):

-

Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Rationale: This temperature program provides good separation for semi-volatile aromatic compounds while ensuring elution in a reasonable timeframe. The injector temperature is high enough to ensure complete volatilization without causing thermal degradation.

-

-

MS Method Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Full Scan.

-

Scan Range: m/z 35 - 350.

-

Rationale: 70 eV is the standard energy for EI, enabling comparison with library spectra. The scan range is set to capture the molecular ion and all expected low-mass fragments.

-

-

Analysis Sequence (Self-Validating): a. Solvent Blank: Inject the solvent blank to check for system contamination and carryover. b. Standard Injection: Inject the non-fluorinated aminopyridine standard. Verify its retention time and confirm that the fragmentation pattern matches library data (e.g., NIST). This validates instrument performance. c. Sample Injection: Inject the fluorinated aminopyridine sample. d. Solvent Blank: Inject a second solvent blank to ensure no sample carryover occurred.

-

Data Analysis: a. Identify the chromatographic peak for your compound. b. Extract the mass spectrum from the peak apex. c. Identify the molecular ion peak. Confirm its m/z corresponds to the expected molecular weight of the fluorinated aminopyridine. d. Identify the major fragment ions and calculate the neutral losses. e. Compare the fragmentation pattern to that of the non-fluorinated standard and the predicted pathways outlined in this guide.

Conclusion

The mass spectral fragmentation of fluorinated aminopyridines is a predictable process rooted in the fundamental principles of physical organic chemistry. By establishing a baseline with non-fluorinated analogues, researchers can confidently predict and interpret the fragmentation patterns of their novel fluorinated compounds. The introduction of fluorine creates unique fragmentation channels, primarily through the loss of HF, which serve as diagnostic markers for structural confirmation. By following a rigorous and self-validating experimental protocol, scientists can generate high-quality data to accelerate their research and development efforts in this vital area of medicinal chemistry.

References

-

National Institute of Standards and Technology. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 14, 2026, from [Link]

-

PubChem. (n.d.). 4-Aminopyridine. National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Aminopyridine. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 14, 2026, from [Link]

-